2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
643087-96-1 |
|---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-[2-(aminomethyl)anilino]ethanol |
InChI |
InChI=1S/C9H14N2O/c10-7-8-3-1-2-4-9(8)11-5-6-12/h1-4,11-12H,5-7,10H2 |
InChI Key |
BOHKHZGISUDGRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN)NCCO |
Purity |
95 |
Origin of Product |
United States |
Reaction with 2 Haloethanols E.g., 2 Bromoethanol :
The reaction of 2-(aminomethyl)aniline (B1197330) with a 2-haloethanol is a classic example of a nucleophilic substitution reaction, proceeding via an S_N2 (Substitution Nucleophilic Bimolecular) mechanism.
Step 1: Activation of the Nucleophile: In the presence of a base, the secondary nitrogen of the aniline (B41778) is deprotonated, forming a more potent nucleophilic anilide anion. The primary amine of the aminomethyl group is generally less reactive in this step due to its higher pKa.
Step 2: Nucleophilic Attack: The anilide anion then attacks the electrophilic carbon atom of the 2-haloethanol that is bonded to the halogen. This attack occurs from the backside relative to the leaving group (the halide ion), leading to an inversion of stereochemistry if the carbon were chiral.
Step 3: Transition State: A trigonal bipyramidal transition state is formed where the nucleophile (anilide) and the leaving group (halide) are both partially bonded to the electrophilic carbon.
Step 4: Product Formation: The halide ion is expelled, and a new carbon-nitrogen bond is formed, yielding the N-alkylated product. A subsequent workup with a proton source neutralizes the product to give 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol.
A potential side reaction is the further alkylation of the newly formed secondary amine to a tertiary amine, which would result in a di-alkylated by-product. This is controlled by the stoichiometry of the reactants and the reaction conditions as discussed in the optimization section.
Reaction with Ethylene Oxide:
The reaction of 2-(aminomethyl)aniline (B1197330) with ethylene (B1197577) oxide represents a nucleophilic ring-opening of an epoxide. This reaction can be catalyzed by either acid or base, but for amine nucleophiles, it often proceeds under neutral or base-catalyzed conditions.
Mechanism: The reaction typically follows an S_N2-type mechanism . One of the nitrogen atoms of 2-(aminomethyl)aniline acts as the nucleophile and attacks one of the electrophilic carbon atoms of the ethylene oxide ring.
Nucleophilic Attack and Ring-Opening: The nucleophilic attack leads to the simultaneous opening of the three-membered epoxide ring. This relieves the ring strain of the epoxide.
Proton Transfer: The resulting intermediate is an alkoxide. A subsequent proton transfer step, either from another molecule of the amine or during aqueous workup, protonates the alkoxide to form the final hydroxyl group of the ethanolamine (B43304) side chain.
Computational studies on similar epoxy-amine reactions have suggested that the activation energy for the reaction of a single amine molecule with an epoxide can be high. nih.gov It is proposed that amine clusters (dimers, trimers, etc.) may be involved, where one amine molecule acts as the nucleophile while others facilitate proton transfer, thereby lowering the activation barrier. nih.gov The presence of the alcohol product can also auto-catalyze the reaction, as the hydroxyl group can hydrogen-bond with the epoxide oxygen, making the ring more susceptible to nucleophilic attack. nih.gov
The regioselectivity of the attack on substituted epoxides is a key consideration, though for the symmetric ethylene oxide, this is not a factor. The primary competition in this synthesis remains the mono- versus di-alkylation at the aniline (B41778) nitrogen.
Chemical Transformations and Derivatization of 2 2 Aminomethyl Phenyl Amino Ethan 1 Ol
Synthesis of Schiff Base Derivatives of 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. iosrjournals.orgscirp.org This reaction is a cornerstone in the derivatization of primary amines and proceeds via a nucleophilic addition to form a carbinolamine intermediate, followed by dehydration to yield the imine. iosrjournals.orgyoutube.com
The compound this compound possesses two amine functionalities capable of reacting with carbonyl compounds: a primary aminomethyl group (-CH₂NH₂) and a secondary amino group (-NH-). The primary amine is significantly more nucleophilic and less sterically hindered than the secondary amine, and is therefore expected to be the primary site of reaction with aldehydes and ketones to form an imine. masterorganicchemistry.comlibretexts.org
The formation of these imine derivatives is typically an acid-catalyzed, reversible reaction where water is eliminated. libretexts.orgresearchgate.net The reaction rate is often optimal under mildly acidic conditions (around pH 5), as sufficient acid is needed to protonate the hydroxyl group of the carbinolamine intermediate to facilitate its removal as water, while ensuring the amine reactant is not fully protonated and rendered non-nucleophilic. libretexts.orgresearchgate.net The reaction can be driven to completion by removing the water formed, for instance by using a Dean-Stark apparatus. researchgate.net
A wide array of Schiff base derivatives can be synthesized by reacting this compound with various aldehydes and ketones. The choice of the carbonyl compound directly influences the structure and properties of the resulting iminated product. The reaction with aromatic aldehydes, for example, can introduce further aromatic rings, impacting the electronic and steric properties of the final molecule. researchgate.netajol.info The table below illustrates the potential structural diversity achievable through this reaction.
| Reactant (Aldehyde/Ketone) | Product (Schiff Base/Imine) |
| Benzaldehyde | 2-{[2-({[(E)-phenylmethylidene]amino}methyl)phenyl]amino}ethan-1-ol |
| 4-Methoxybenzaldehyde | 2-{[2-({[(E)-(4-methoxyphenyl)methylidene]amino}methyl)phenyl]amino}ethan-1-ol |
| Salicylaldehyde (2-Hydroxybenzaldehyde) | 2-{[2-({[(E)-(2-hydroxyphenyl)methylidene]amino}methyl)phenyl]amino}ethan-1-ol |
| Acetone | 2-{[2-({[propan-2-ylidene]amino}methyl)phenyl]amino}ethan-1-ol |
| Cyclohexanone | 2-{[2-({[cyclohexylidene]amino}methyl)phenyl]amino}ethan-1-ol |
N-Alkylation and N-Acylation Reactions of the Amine Functionalities
Both the primary and secondary amine groups in this compound are nucleophilic and can undergo N-alkylation and N-acylation reactions. Generally, primary amines are more reactive than secondary amines in these transformations.
N-Alkylation can be achieved using alkyl halides or through reductive amination with aldehydes. Direct alkylation with alkyl halides can lead to a mixture of mono- and poly-alkylated products, including the formation of quaternary ammonium (B1175870) salts. More controlled mono-alkylation can often be achieved using methods like catalytic N-alkylation with alcohols. monash.edu Given the presence of two amine sites, achieving selective mono-alkylation at either the primary or secondary amine would require careful control of reaction conditions or the use of protecting groups.
N-Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. This reaction is generally very efficient. Due to the higher reactivity of the primary amine, selective acylation at this position is feasible under controlled conditions. Complete acylation of both amine groups would occur under harsher conditions or with an excess of the acylating agent. A method for selective N-acylation of amino alcohols involves the formation of a mixed anhydride from an organic acid, which then reacts selectively with the amine. google.comgoogle.com
The table below outlines some potential N-alkylation and N-acylation reactions.
| Reagent | Reaction Type | Potential Product(s) |
| Methyl iodide (CH₃I) | N-Alkylation | Mixture including 2-{2-(aminomethyl)phenylamino}ethan-1-ol, 2-{[2-[(methylamino)methyl]phenyl]amino}ethan-1-ol, and poly-alkylated species. |
| Benzyl bromide | N-Alkylation | Mixture including 2-{[benzyl(2-(aminomethyl)phenyl)]amino}ethan-1-ol and 2-{[2-({[benzyl]amino}methyl)phenyl]amino}ethan-1-ol. |
| Acetyl chloride | N-Acylation | N-{[2-({[2-hydroxyethyl]amino})phenyl]methyl}acetamide (selective mono-acylation) or N-{[2-({acetyl[2-hydroxyethyl]amino})phenyl]methyl}acetamide (di-acylation). |
| Acetic anhydride | N-Acylation | N-{[2-({[2-hydroxyethyl]amino})phenyl]methyl}acetamide (selective mono-acylation) or N-{[2-({acetyl[2-hydroxyethyl]amino})phenyl]methyl}acetamide (di-acylation). |
O-Functionalization of the Hydroxyl Group
The primary hydroxyl group in this compound can be functionalized to form ethers or esters. However, the amine groups are generally more nucleophilic than the hydroxyl group. Therefore, to achieve selective O-functionalization, the amine groups often need to be protected first, for example, by converting them into amides, which are less nucleophilic.
Esterification can be carried out by reacting the alcohol with an acyl chloride or an acid anhydride. In the absence of amine protection, the acylating agent will preferentially react with the amines. After protection, the hydroxyl group can be acylated, followed by deprotection of the amines to yield the O-acylated product.
Etherification , such as the Williamson ether synthesis, involves deprotonating the alcohol to form an alkoxide, which then reacts with an alkyl halide. This reaction requires a strong base, which would also deprotonate the secondary amine. Thus, protecting group strategies are crucial for selective O-alkylation.
The following table illustrates potential O-functionalization reactions, assuming prior protection of the amine groups.
| Reagent (Post-Amine Protection) | Reaction Type | Potential Product (After Deprotection) |
| Acetyl chloride | O-Esterification | 2-{[2-(aminomethyl)phenyl]amino}ethyl acetate |
| Benzoyl chloride | O-Esterification | 2-{[2-(aminomethyl)phenyl]amino}ethyl benzoate |
| Methyl iodide (with NaH) | O-Etherification | 2-{[2-(aminomethyl)phenyl]amino}-1-methoxyethane |
| Benzyl bromide (with NaH) | O-Etherification | 2-{[2-(aminomethyl)phenyl]amino}-1-(benzyloxy)ethane |
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring
The reactivity of the benzene (B151609) ring towards substitution is governed by the electronic properties of its substituents.
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives. chemistry.coach The phenyl ring in this compound has two substituents: an aminomethyl group (-CH₂NH₂) and an aminoethanol group (-NHCH₂CH₂OH). Both are classified as activating, ortho-, para-directing groups because they donate electron density to the ring, making it more nucleophilic. masterorganicchemistry.com When multiple activating groups are present, the directing influence is typically dominated by the most powerful activating group. masterorganicchemistry.com In this case, the -NHCH₂CH₂OH group is a stronger activator than the -CH₂NH₂ group due to the direct attachment of the nitrogen's lone pair to the ring system.
The two groups are ortho to each other. Their directing effects are reinforcing, strongly activating the positions para to each substituent (positions 4 and 5) and the position ortho to the -NHCH₂CH₂OH group (position 6). Steric hindrance may reduce reactivity at the position between the two substituents (position 3). Therefore, electrophilic substitution is most likely to occur at positions 4, 5, and 6. libretexts.orgstackexchange.com
Nucleophilic Aromatic Substitution (NAS) typically requires an aromatic ring to be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups (like -NO₂) and a good leaving group (like a halide). wikipedia.orglibretexts.org The benzene ring in this compound is electron-rich due to its activating substituents and lacks a suitable leaving group. Consequently, it is not expected to undergo nucleophilic aromatic substitution under standard conditions. wikipedia.orgnih.gov
The table below shows predicted major products for common electrophilic aromatic substitution reactions.
| Reagent | Reaction Type | Predicted Major Product(s) |
| HNO₃, H₂SO₄ | Nitration | Mixture of 2-{[2-(aminomethyl)-4-nitrophenyl]amino}ethan-1-ol and 2-{[2-(aminomethyl)-5-nitrophenyl]amino}ethan-1-ol |
| Br₂, FeBr₃ | Bromination | Mixture of 2-{[4-bromo-2-(aminomethyl)phenyl]amino}ethan-1-ol and 2-{[5-bromo-2-(aminomethyl)phenyl]amino}ethan-1-ol |
| SO₃, H₂SO₄ | Sulfonation | Mixture of 4-((2-hydroxyethyl)amino)-3-(aminomethyl)benzenesulfonic acid and 5-((2-hydroxyethyl)amino)-2-(aminomethyl)benzenesulfonic acid |
Chemo- and Regioselective Functionalization Strategies
The presence of multiple reactive sites in this compound presents a significant challenge for achieving chemo- and regioselectivity. Selective functionalization requires exploiting the inherent differences in reactivity of the functional groups or employing protecting group strategies. nih.govnih.gov
The general order of nucleophilicity and reactivity is: primary amine > secondary amine > primary alcohol. The aromatic ring is susceptible to electrophilic attack.
Selective Schiff Base Formation: As discussed, the primary amine reacts preferentially with aldehydes and ketones, allowing for selective imine formation at the aminomethyl group. organic-chemistry.org
Selective N-Acylation: The primary amine can be selectively acylated over the secondary amine and the alcohol by using one equivalent of an acylating agent at low temperatures.
Selective O-Functionalization: This is the most challenging and typically requires the protection of both amine groups. For instance, the amines can be converted to amides or carbamates. After O-functionalization, these protecting groups can be removed to reveal the original amine functionalities.
Aromatic Ring Functionalization: Electrophilic substitution on the ring can occur without affecting the side chains, although strong acidic conditions (e.g., for nitration) will protonate the basic amine groups, converting them into deactivating, meta-directing ammonium groups. libretexts.org This can completely alter the regiochemical outcome of the reaction.
Therefore, a successful synthetic strategy for a specific derivative of this compound hinges on a careful choice of reagents, reaction conditions, and a well-designed sequence of protection and deprotection steps to navigate the compound's polyfunctionality. diva-portal.orgnih.gov
Based on a comprehensive search of available scientific literature, there is currently no specific research detailing the formation of polymeric or oligomeric structures from the chemical compound this compound. Studies focusing on the polymerization or covalent linkage of this particular molecule to form larger chains have not been identified in the public domain.
Therefore, it is not possible to provide an article with detailed research findings and data tables on the chemical transformations and derivatization of this compound leading to polymeric or oligomeric structures, as requested. The functional groups present in the molecule, a primary amine, a secondary amine, and a hydroxyl group, theoretically allow for various polymerization reactions. However, without experimental data from peer-reviewed sources, any discussion would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.
Further research would be required to be published on this specific compound's polymerization behavior before a scientifically sound article on this topic could be written.
Coordination Chemistry and Metal Complexation of 2 2 Aminomethyl Phenyl Amino Ethan 1 Ol
Ligand Design Principles and Donor Atom Characteristics of 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol
The design of a ligand is crucial as it dictates the geometry, stability, and reactivity of the resulting metal complex. The ligand this compound possesses a flexible backbone and a combination of hard and soft donor atoms, making it a versatile chelating agent.
The ligand this compound features three potential donor atoms: the nitrogen of the aminomethyl group, the nitrogen of the aminoethanol group, and the oxygen of the hydroxyl group. This arrangement allows it to act as a tridentate N,N,O-donor ligand. The presence of both a primary aliphatic amine (aminomethyl) and a secondary amine (aminoethanol) offers distinct electronic and steric environments. The hydroxyl group provides a hard oxygen donor site. Studies on similar NNO tridentate Schiff base ligands have shown that the deprotonated phenolate (B1203915) oxygen, along with the imine nitrogen and another donor atom, readily coordinates to metal centers. In the case of this compound, the coordination is expected to involve the two nitrogen atoms and the deprotonated oxygen of the ethanolamine (B43304) moiety, forming stable five- and six-membered chelate rings with a metal ion. The nitrogen atoms act as soft donors, while the oxygen atom is a hard donor, enabling this ligand to form stable complexes with a variety of metal ions.
The flexibility of the ethylenediamine (B42938) and benzylamine (B48309) fragments in this compound allows for various conformations upon complexation. This conformational flexibility can accommodate different coordination geometries, such as octahedral, square planar, or tetrahedral, depending on the metal ion's size, electronic configuration, and the presence of other ligands. For instance, in nickel(II) complexes with tetradentate aminoguanidine-derived Schiff base ligands, a cis-NiN₂O₂ square-planar configuration is observed. nih.gov Similarly, nickel(II) complexes with ONO tridentate Schiff base ligands can adopt a four-coordinated square-planar environment. rsc.org For cobalt(II) complexes with certain hemilabile P^N donor ligands, tetrahedral or tetragonally distorted octahedral geometries are reported. researchgate.net The ability of the phenyl ring to rotate and the flexible ethyl chain connecting the donor atoms allows the ligand to wrap around the metal center in either a facial (fac) or meridional (mer) fashion in an octahedral complex. The specific conformation adopted will be the one that minimizes steric hindrance and maximizes the stability of the complex.
Complexation with Transition Metals (e.g., Cu, Ni, Co, Zn, Pd, Pt)
The versatile N,N,O-donor set of this compound makes it an excellent candidate for forming stable complexes with a range of transition metals.
The stoichiometry of the metal complexes formed with this compound is expected to be influenced by the metal-to-ligand ratio during synthesis and the coordination preferences of the metal ion. Typically, with a tridentate ligand (L), 1:1 (ML) or 1:2 (ML₂) complexes can be formed. For instance, studies on copper(II) complexes with other amine-based ligands have shown both 1:1 and 1:2 metal-to-ligand ratios. nih.gov
Table 1: Expected Stoichiometry of Transition Metal Complexes with Tridentate N,N,O-Ligands
| Metal Ion | Common Stoichiometry (M:L) | Expected Geometry |
|---|---|---|
| Cu(II) | 1:1, 1:2 | Distorted Octahedral, Square Pyramidal |
| Ni(II) | 1:1, 1:2 | Octahedral, Square Planar |
| Co(II) | 1:1, 1:2 | Octahedral, Tetrahedral |
| Zn(II) | 1:1, 1:2 | Tetrahedral, Octahedral |
| Pd(II) | 1:1, 1:2 | Square Planar |
| Pt(II) | 1:1, 1:2 | Square Planar |
Spectroscopic techniques are invaluable for elucidating the structure and bonding in metal complexes.
Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic bands for N-H, O-H, and C-N stretching vibrations are expected. Upon complexation, shifts in these bands provide evidence of coordination. For instance, a shift to lower frequency of the ν(N-H) band indicates coordination of the amino groups. The disappearance or significant broadening of the ν(O-H) band suggests deprotonation and coordination of the hydroxyl group. New bands at lower frequencies can be attributed to the formation of M-N and M-O bonds. In studies of cobalt(II) complexes with amino acids, shifts in ν(C=O) and ν(N-H) vibrations confirm complex formation. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d transitions of the metal ion and charge transfer bands, which are indicative of the coordination geometry. For example, nickel(II) complexes typically exhibit characteristic absorption bands that differ for octahedral and square planar geometries. nih.gov Similarly, cobalt(II) complexes show distinct spectra for tetrahedral and octahedral environments. researchgate.net The reaction of cobalt(II) meso-tetraphenylporphyrin with 2-aminophenol (B121084) results in a new Co(II) complex with a red-shifted Soret band, confirming complex formation. scirp.orgscirp.org
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal ions like Cu(II) and Co(II), EPR spectroscopy is a powerful tool to probe the electronic environment of the metal center. The g-values and hyperfine coupling constants obtained from the EPR spectrum can provide detailed information about the symmetry of the coordination sphere and the nature of the metal-ligand bonds. EPR studies of cobalt(II) complexes have been used to distinguish between tetrahedral and tetragonally distorted octahedral geometries. researchgate.net
Table 2: Representative Spectroscopic Data for Analogous Transition Metal Complexes
| Metal Complex System | Spectroscopic Technique | Key Findings | Reference |
|---|---|---|---|
| [Co(II)(amino acid) complexes] | IR, UV-Vis, EPR | Bidentate coordination of amino acids via carboxylate oxygen and amino nitrogen, octahedral geometry. | researchgate.net |
| [Ni(II)(Schiff base) complex] | FT-IR, ¹H NMR | cis-NiN₂O₂ square-planar configuration. | nih.gov |
| [Co(II)(P^N donor ligand) complexes] | UV-Vis, EPR | Tetrahedral and tetragonally distorted octahedral geometries observed. | researchgate.net |
| [Pt(II)/Pd(II)(amino acid) complexes] | ¹H NMR, IR | Bidentate coordination of amino acids through nitrogen and sulfur atoms. | ias.ac.in |
Complexation with Lanthanide and Actinide Metals
There is currently no available information in the searched scientific literature regarding the complexation of this compound with lanthanide and actinide metals. Research in this area would be a novel investigation into the coordination chemistry of this versatile ligand with f-block elements.
Structural Elucidation of Metal Complexes of this compound
Detailed structural analysis of metal complexes is fundamental to understanding their chemical and physical properties.
X-ray Crystallographic Analysis of Coordination Geometries
No published X-ray crystallographic data for metal complexes of this compound could be located. Such studies would be essential to determine the coordination modes of the ligand, the geometry of the resulting metal centers, and the intramolecular interactions that stabilize the complex. The ligand possesses multiple potential donor sites—the primary and secondary amine nitrogen atoms and the hydroxyl oxygen atom—which could lead to various coordination geometries, such as octahedral, square planar, or tetrahedral, depending on the metal ion and reaction conditions.
Influence of Counterions and Solvents on Crystal Packing
The influence of counterions and solvent molecules on the solid-state structures of metal complexes of this compound has not been investigated. In coordination chemistry, these factors can significantly affect the crystal packing through hydrogen bonding, ion-pairing, and other non-covalent interactions, potentially leading to different polymorphic forms with distinct properties.
Magnetochemical Properties of Paramagnetic Metal Complexes
The study of the magnetic properties of paramagnetic metal complexes provides insight into their electronic structure. No research has been found concerning the magnetochemical properties of complexes formed with this compound. Future studies involving paramagnetic metal ions (e.g., Mn(II), Fe(III), Co(II), Ni(II), Cu(II)) would be necessary to explore the magnetic susceptibility and determine the nature of any magnetic exchange interactions between metal centers in polynuclear complexes.
Reactivity of Coordinated this compound Ligands
The reactivity of a ligand can be significantly altered upon coordination to a metal center. There is no available information on the reactivity of the coordinated this compound ligand. Research in this area would involve exploring reactions such as deprotonation of the alcohol or amine groups, oxidation, or reactions involving the aromatic ring, to understand how complexation influences the ligand's chemical behavior and to potentially synthesize new functional materials.
Catalytic Applications of 2 2 Aminomethyl Phenyl Amino Ethan 1 Ol and Its Metal Complexes Non Biological
Homogeneous Catalysis Mediated by Metal-2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol Complexes
A thorough search of peer-reviewed journals and chemical databases was performed to identify instances of homogeneous catalysis utilizing metal complexes of 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol.
Oxidation and Reduction Reactions
Despite a broad search for the use of this compound metal complexes in mediating oxidation and reduction reactions, no specific examples of their application in this context are available in the current scientific literature. Research on related amino alcohol and aminophenol ligands exists, but direct studies involving the title compound are not reported.
C-C and C-X Coupling Reactions
The investigation into the application of this compound complexes as catalysts for C-C and C-X (where X is a heteroatom) coupling reactions did not yield any specific published research. While the field of cross-coupling is extensive, the use of this particular ligand is not documented in the available literature.
Polymerization Catalysis
An extensive search for the use of metal complexes derived from this compound as catalysts for polymerization reactions found no specific examples. The literature describes polymerization catalysis using complexes of structurally related ligands, but not for the specific compound of interest.
Asymmetric Catalysis Utilizing Chiral Derivatives
A search was conducted for the application of chiral derivatives of this compound in asymmetric catalysis. Currently, there are no published studies detailing the synthesis or catalytic use of chiral versions of this specific ligand for enantioselective transformations.
Heterogeneous Catalysis Involving Immobilized this compound Complexes
The scientific literature was surveyed for examples of heterogeneous catalysis where this compound or its metal complexes are immobilized on a solid support.
Surface Adsorption and Grafting Methodologies
No specific methodologies or applications involving the surface adsorption or grafting of this compound onto solid supports for the purpose of heterogeneous catalysis have been reported in the available scientific literature.
Porous Material Integration (e.g., MOFs, Zeolites)
The integration of catalytic species into porous materials like Metal-Organic Frameworks (MOFs) and zeolites offers significant advantages, including increased stability, easier separation of the catalyst from the reaction mixture, and the potential for size- and shape-selective catalysis. Amino-functionalized ligands are of particular interest for the synthesis of functional MOFs.
Amine-functionalized MOFs have been extensively studied for applications in catalysis. mdpi.com The amino groups can act as basic catalytic sites or as anchoring points for post-synthetic modification with other catalytically active species. For instance, MOFs constructed with amino-functionalized linkers have demonstrated potential in various catalytic reactions. mdpi.com
While no studies specifically report the integration of this compound into MOFs or zeolites, the presence of primary and secondary amine functionalities, along with a hydroxyl group, makes it a viable candidate for such applications. These groups could coordinate to metal centers within the framework or be grafted onto the porous support. For example, cellulase (B1617823) has been successfully immobilized onto amino-functionalized magnetic nanoparticles, showcasing the utility of amino groups in catalyst heterogenization. chemicalpapers.com
A study on Mn–Fe/TS-1 zeolite catalysts for the selective catalytic reduction of NO with NH3 demonstrated that using an amine-containing complexing agent (tetraethylenepentamine) during synthesis could enhance the catalyst's performance by increasing the loading of active metals and creating a hierarchical pore structure. mdpi.com This suggests that a ligand like this compound could potentially be used in a similar manner to modify the properties of zeolite-based catalysts.
The table below summarizes the types of porous materials where amino-functionalized ligands, structurally related to the subject compound, have been integrated for catalytic purposes.
| Porous Material | Functional Ligand Type | Potential Application | Reference |
| Metal-Organic Framework (MOF) | Amino-functionalized organic linkers | CO2 capture, catalysis | mdpi.com |
| TS-1 Zeolite | Tetraethylenepentamine (complexing agent) | Selective Catalytic Reduction of NOx | mdpi.com |
| Magnetic Nanoparticles (Fe3O4@SiO2) | Amino-functionalized surface | Enzyme immobilization | chemicalpapers.com |
Mechanistic Pathways in Catalytic Cycles
Understanding the mechanistic pathways of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. For catalysts based on amino alcohol ligands, the ligand is rarely a passive spectator and often plays a key role in the catalytic cycle.
Role of Ligand in Stabilizing Active Species
In metal-catalyzed reactions, the ligand environment around the metal center is critical in stabilizing the active catalytic species and influencing the reaction's selectivity and efficiency. Amino alcohol ligands can coordinate to a metal center through both the nitrogen and oxygen atoms, forming a stable chelate ring. This chelation can modulate the electronic properties and steric environment of the metal, thereby influencing its reactivity.
For instance, in the asymmetric hydrogenation of enamides catalyzed by cobalt complexes, chiral bis(phosphine) ligands play a crucial role in determining the enantioselectivity of the reaction. researchgate.net The steric and electronic properties of the ligand dictate the coordination of the substrate and the subsequent hydride transfer. Similarly, the tridentate nature of this compound could provide a stable coordination environment for a metal center, potentially enabling its use in asymmetric catalysis if a chiral version of the ligand were synthesized.
A study on amino acid-catalyzed Mannich reactions revealed that the zwitterionic form of the amino acid was crucial for the catalytic activity, with the protonated amino group stabilizing the carbanion intermediate. nih.gov This highlights how the functional groups of a ligand can actively participate in the reaction mechanism beyond simple coordination to a metal.
Determination of Rate-Limiting Steps
Identifying the rate-limiting step in a catalytic cycle is essential for targeted improvements in catalyst performance. Kinetic studies are often employed for this purpose. For example, in a study of asymmetric enamine catalysis, the rate law was determined to understand which step of the catalytic cycle was the slowest. mdpi.com
For a hypothetical catalytic cycle involving a metal complex of this compound, potential rate-limiting steps could include ligand exchange (dissociation of a product molecule and coordination of a reactant molecule), oxidative addition, migratory insertion, or reductive elimination, depending on the specific reaction.
Mechanistic investigations of ethane (B1197151) dehydrogenation on platinum-based catalysts have utilized microkinetic modeling based on first-principles calculations to identify the kinetically relevant steps that control the activity and selectivity. aiche.org Similar computational and experimental approaches would be necessary to elucidate the rate-limiting steps in catalytic reactions employing the subject compound.
Catalyst Recycling and Reusability Studies
The ability to recycle and reuse a catalyst is a key consideration for its practical and economic viability, particularly in industrial applications. Heterogenization of a homogeneous catalyst by anchoring it to a solid support, such as a porous material, is a common strategy to facilitate catalyst recovery and reuse.
A novel base-metal multifunctional catalyst immobilized on magnetic nanoparticles was shown to be easily recovered using an external magnet and reused for five successive runs with only a slight decrease in activity. nih.gov The immobilization of cellulase on amino-functionalized magnetic nanoparticles also demonstrated good stability and reusability. chemicalpapers.com These examples underscore the potential for developing a recyclable catalyst based on this compound by immobilizing its metal complexes on a suitable solid support.
The table below presents data on the reusability of catalysts that are structurally or functionally related to the subject compound.
| Catalyst System | Reaction | Number of Cycles | Final Activity/Yield | Reference |
| (γ-Fe2O3-Im-Py)2WO4 | Synthesis of 2-amino-3-cyano-4H-chromenes | 5 | ~85% yield | nih.gov |
| Cellulase on Fe3O4@SiO2 | Enzymatic saccharification of poplar wood | Not specified, but good stability reported | 38.4% saccharification rate | chemicalpapers.com |
| Pd/C | Synthesis of β-amino alcohols | Not specified, but easy recovery noted | - | nih.gov |
Advanced Spectroscopic and Structural Investigations of 2 2 Aminomethyl Phenyl Amino Ethan 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise three-dimensional structure and conformational preferences of molecules in solution. For 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol, ¹H and ¹³C NMR would provide fundamental information.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the aminomethyl group, the protons of the ethan-1-ol backbone, and the protons of the amino and hydroxyl groups. The chemical shifts (δ) of these protons would confirm the electronic environment of each, while the coupling constants (J-values) between adjacent protons would offer insights into the dihedral angles, helping to define the molecule's preferred conformation.
¹³C NMR: The carbon NMR spectrum would complement the proton data by providing a count of the unique carbon atoms and their chemical environments. The positions of the signals would distinguish between the aromatic and aliphatic carbons.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable in unambiguously assigning all proton and carbon signals and in piecing together the connectivity of the molecule. Nuclear Overhauser Effect (NOE) experiments could further reveal through-space proximities between protons, offering critical data for a detailed conformational model.
Hypothetical ¹H and ¹³C NMR Data for this compound:
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.5 | 110 - 145 |
| Ar-CH₂-N | ~3.8 | ~45 |
| N-CH₂-CH₂ | ~3.4 | ~50 |
| CH₂-OH | ~3.7 | ~60 |
| NH₂ | Variable (broad) | - |
| NH | Variable (broad) | - |
| OH | Variable (broad) | - |
Note: This table is illustrative and not based on experimental data.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule and probing intermolecular forces like hydrogen bonding.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands. The O-H and N-H stretching vibrations would appear as broad bands in the region of 3200-3500 cm⁻¹, with their broadness indicating hydrogen bonding. C-H stretches from the aromatic ring and aliphatic chain would be observed around 2850-3100 cm⁻¹. The C-N and C-O stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra, aiding in the characterization of the phenyl group.
Analysis of the positions and shapes of these vibrational bands, particularly the O-H and N-H stretches, can provide evidence for the types and strengths of intermolecular and intramolecular hydrogen bonds, which are crucial in determining the solid-state packing and solution-state aggregation of the compound.
Mass Spectrometry Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a primary method for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (molar mass: 180.24 g/mol ), a high-resolution mass spectrum would show a molecular ion peak ([M+H]⁺) at m/z 181.24, confirming its molecular formula (C₁₀H₁₆N₂O). Analysis of the fragmentation pattern in a tandem MS/MS experiment would likely reveal characteristic losses, such as the loss of water (H₂O) from the ethanol (B145695) moiety or the cleavage of the C-C and C-N bonds in the side chains, providing further confirmation of the molecule's structure.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule.
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound would be dominated by absorptions due to the phenyl group. The π → π* transitions of the aromatic ring would likely result in strong absorption bands in the ultraviolet region. The position and intensity of these bands can be influenced by the substituents on the ring and the solvent environment.
Fluorescence Spectroscopy: If the molecule is fluorescent, an emission spectrum could be recorded after excitation at an appropriate wavelength. The fluorescence properties, including the quantum yield and lifetime, would provide further insights into the electronic structure and excited-state dynamics of the molecule.
Circular Dichroism Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. It is a critical technique for studying chiral molecules. While this compound itself is not chiral, the synthesis of its chiral derivatives, for instance, by introducing a stereocenter, would enable the use of CD spectroscopy. nih.govnih.gov The resulting CD spectrum would provide unique information about the absolute configuration and conformational features of the chiral derivative in solution.
X-ray Diffraction (XRD) for Single Crystal and Powder Analysis of the Pure Compound and its Derivatives
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.
Single Crystal XRD: If a suitable single crystal of this compound or one of its derivatives could be grown, single-crystal XRD analysis would provide the precise coordinates of each atom in the crystal lattice. This would reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, in the solid state.
Powder XRD (PXRD): For a microcrystalline (powder) sample, PXRD provides a characteristic diffraction pattern that serves as a "fingerprint" for a specific crystalline phase. wikipedia.orgyoutube.com This technique is essential for phase identification, purity assessment, and can be used to determine lattice parameters. unesp.brrsc.org While not providing the same level of detail as single-crystal XRD, PXRD is a rapid and valuable tool for characterizing the bulk solid material. youtube.com
Solid-State NMR for Polymorph Characterization and Supramolecular Interactions
Solid-State NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of solid materials, including crystalline and amorphous substances. For this compound, ssNMR would be particularly useful for:
Polymorph Characterization: Different crystalline forms (polymorphs) of a compound can exhibit distinct ssNMR spectra due to differences in their local molecular environments and intermolecular packing. ssNMR can therefore be used to identify and characterize different polymorphs.
Supramolecular Interactions: Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signals of less abundant nuclei and provide information about internuclear distances, thereby shedding light on hydrogen bonding and other supramolecular interactions within the solid state.
Computational and Theoretical Studies on 2 2 Aminomethyl Phenyl Amino Ethan 1 Ol
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn governs its chemical behavior.
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By calculating the electron density, DFT can predict molecular geometries and the relative energies of different conformations. For molecules with flexible side chains like 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol, DFT can be used to map out the potential energy surface, identifying the most stable conformers and the energy barriers between them.
For similar amino-phenol derived compounds, DFT calculations using the B3LYP method have been employed to identify major active sites for nucleophilic attack. nih.gov In the case of this compound, the nitrogen and oxygen atoms would be expected to be the primary active sites. nih.gov The planarity of the amino group is also a key factor, with DFT calculations on related aminopyridines showing that the exocyclic NH2 group can adopt a pyramidal conformation in its neutral state. nih.gov
Table 1: Illustrative DFT Calculated Properties for a Representative Conformer of an Amino Alcohol
| Property | Calculated Value |
|---|---|
| Total Energy (eV) | -21754.8403 |
| HOMO Energy (eV) | -5.3130 |
| LUMO Energy (eV) | -0.2678 |
| Energy Gap (eV) | 5.0452 |
| Dipole Moment (Debye) | 6.7706 |
This table presents example data for a molecule containing similar functional groups, as specific calculations for this compound are not publicly available. Data is illustrative and based on findings for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. nih.gov
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical data. These methods, while computationally more intensive than DFT, can provide highly accurate predictions of electronic properties. For instance, high-level ab initio calculations, such as the Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method, have been used to determine the ionization energies and relative energies of isomers of aminomethanol. researchgate.net Such calculations could be applied to this compound to obtain precise values for its electronic transitions and ionization potential, offering a deeper understanding of its electronic behavior. researchgate.net
Conformational Analysis and Torsional Barriers
The biological activity and physical properties of flexible molecules are often dictated by their preferred conformations. Conformational analysis of this compound would involve the study of the rotation around its single bonds. The key dihedral angles to consider would be the O-C-C-N of the ethanolamine (B43304) side chain and the C-C-N-C connecting the two amino groups.
Studies on analogous amino alcohols reveal that intramolecular hydrogen bonding between the hydroxyl group and the amino nitrogen is a crucial factor in stabilizing specific conformations. arxiv.org The rotamers can be described by the torsional arrangement of the hydroxyl group, the skeletal frame, and the orientation of the amino group, leading to numerous possible conformations such as gauche and trans. arxiv.org For similar molecules, the most stable conformers are often those where an intramolecular hydrogen bond can form, leading to a folded structure. arxiv.org
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, particularly in a solvent environment. nih.govscribd.com By simulating the motion of the molecule and surrounding solvent molecules, MD can provide insights into how the solvent influences the conformational preferences of this compound. chemicalbook.com These simulations can reveal the stability of intramolecular hydrogen bonds in the presence of a solvent like water, which can compete for hydrogen bonding interactions. MD simulations are also used to investigate the dynamic cross-correlations within a molecule, which can suggest pathways for signal transduction upon ligand binding in biological systems. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra. arxiv.org
NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. Recent advancements using Graph Neural Networks (GNNs) have shown significant improvements in the accuracy of these predictions, with mean absolute errors as low as 0.224 ppm for ¹H NMR. arxiv.org
Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can predict these vibrational frequencies, which correspond to the peaks in an IR spectrum. For related molecules, DFT calculations have been shown to accurately reproduce experimental vibrational spectra. researchgate.net
Table 2: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts for an Analogous Amino Alcohol
| Proton | Predicted Shift (ppm) | Experimental Shift (ppm) |
|---|---|---|
| Aromatic-H | 7.2-7.5 | 7.3 |
| CH(OH) | 4.5 | 4.6 |
| CH₂(NH₂) | 2.8 | 2.9 |
| NH₂ | 2.1 | 2.2 |
| OH | 3.5 | 3.6 |
This table is a hypothetical representation based on the accuracy of modern NMR prediction methods. Specific data for this compound is not available. Experimental data is from a similar compound, 2-amino-1-phenylethanol. chemicalbook.com
Investigation of Reaction Mechanisms through Computational Modeling
Computational modeling can be used to explore the potential chemical reactions of this compound. By mapping the reaction pathways and calculating the energies of transition states and intermediates, it is possible to predict the most likely reaction mechanisms. For instance, DFT could be used to study the dealkylation reactions that are common for similar enzyme families. nih.gov Such studies can elucidate the role of different functional groups in the reactivity of the molecule and predict the products of various reactions.
Ligand Field Theory Applications for Metal Complexes
A comprehensive review of available scientific literature reveals a significant gap in the experimental and theoretical studies of metal complexes formed with the ligand this compound. To date, no research articles have been published detailing the synthesis, spectroscopic analysis, or magnetic characterization of transition metal complexes involving this specific ligand.
Ligand Field Theory (LFT) is a powerful theoretical framework used to explain the electronic structure, bonding, and magnetic properties of coordination compounds. researchgate.netresearchgate.netfiveable.me The application of LFT relies on experimental data, primarily electronic absorption spectroscopy (UV-Vis) and magnetic susceptibility measurements. fiveable.menih.gov Electronic spectra provide information about the d-d electronic transitions, from which the ligand field splitting parameter (10Dq or Δ), a measure of the ligand's effect on the metal d-orbitals, can be derived. fiveable.medalalinstitute.com Magnetic measurements reveal the number of unpaired electrons in the complex, which helps in determining the spin state (high-spin or low-spin) and provides further insight into the d-orbital splitting. nih.gov
The analysis of these parameters, including the Racah parameter (B) and the nephelauxetic ratio (β), allows for a detailed understanding of the nature of the metal-ligand bond, including the degree of covalency. fiveable.me
Unfortunately, without any reported synthesis and characterization of metal complexes with this compound, there is no experimental basis to apply Ligand Field Theory. The necessary data for d-d transition energies and magnetic moments are absent from the scientific record. Consequently, a discussion on the Ligand Field Theory applications for metal complexes of this specific compound cannot be provided.
Further research is required to synthesize and characterize these complexes to enable such theoretical analysis.
Applications in Materials Science and Engineering Non Biological
Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol as a Linker
MOFs are a class of crystalline porous materials constructed from metal nodes and organic linkers. The properties of MOFs are highly dependent on the geometry and functionality of the organic linker.
The ditopic nature of this compound, with its two amine groups at opposite ends of the molecule, makes it a candidate for a linker in MOF synthesis. The flexibility of the molecule could lead to the formation of dynamic or "soft" MOF structures that respond to external stimuli. The design of novel MOF architectures would involve selecting appropriate metal nodes that can coordinate with the amine and potentially the hydroxyl functionalities of the linker. Solvothermal synthesis is a common method for preparing MOFs, and a systematic exploration of reaction conditions such as temperature, solvent, and metal-to-linker ratio would be necessary to obtain crystalline materials. To date, no such synthesis or characterization of a MOF using this specific linker has been reported.
Luminescence in MOFs can arise from the organic linker, the metal node, or guest molecules. The phenyl group within the this compound linker could serve as a fluorophore. The coordination of the linker to a metal center can influence its luminescent properties, leading to shifts in emission wavelength or changes in quantum yield. Furthermore, the porous nature of the MOF could allow for the encapsulation of luminescent guest molecules, leading to host-guest energy transfer phenomena. The development of luminescent MOFs based on this linker would require its successful incorporation into a framework and subsequent photophysical characterization, which has not been documented.
Development of Hybrid Materials with this compound Derivatives
Hybrid materials, which integrate inorganic and organic components at the molecular or nanoscale, offer a pathway to materials with enhanced properties. The multifunctional nature of this compound makes it a promising candidate for the organic component in such hybrids. The o-phenylenediamine (B120857) moiety can be utilized in the synthesis of benzimidazoles and benzoxazoles, which are then incorporated into hybrid structures. For instance, research has shown that o-phenylenediamine and o-aminophenol can react with aryl aldehydes in the presence of catalysts like fly ash-based hybrid materials to form these heterocyclic compounds. ikm.org.my This suggests that derivatives of this compound could be similarly used to create complex organic ligands for hybrid materials.
The development of inorganic-organic hybrid materials often leverages the ability of organic molecules to form stable structures with inorganic counterparts. Studies on o-phenylenediamine dihydrogenphosphate (OPDP) have demonstrated the formation of a bi-dimensional supramolecular framework through intermolecular N–H···O hydrogen bonds. bohrium.com The presence of multiple amine and hydroxyl groups in this compound would likely facilitate similar strong intermolecular interactions, making it a valuable building block for creating robust hybrid networks with inorganic acids or metal clusters. These materials could exhibit tailored properties for various applications, including catalysis and nonlinear optics. bohrium.com
Furthermore, the amino and hydroxyl groups of the ethanolamine (B43304) portion of the molecule can chelate with metal ions, a property that is fundamental to the formation of many hybrid materials. The synthesis of metal complexes with amino acids, which also contain amino and carboxyl groups, has been extensively studied for various applications. researchgate.netmdpi.com By analogy, this compound could act as a versatile ligand, coordinating with metal centers to form metal-organic frameworks (MOFs) or other coordination polymers. The additional aminomethylphenyl group would add another layer of functionality, potentially influencing the porosity, stability, and electronic properties of the resulting hybrid material.
The table below summarizes the synthesis of benzimidazole (B57391) and benzoxazole (B165842) derivatives using o-phenylenediamine and o-aminophenol, illustrating a potential synthetic route for derivatives of this compound in hybrid materials.
| Precursor | Reagent | Catalyst | Product | Application | Reference |
| o-Phenylenediamine | Aryl aldehyde | Fly ash-based hybrid material | Benzimidazole derivative | Catalyst, Hybrid Material Component | ikm.org.my |
| o-Aminophenol | Aryl aldehyde | Fly ash-based hybrid material | Benzoxazole derivative | Catalyst, Hybrid Material Component | ikm.org.my |
| o-Phenylenediamine | Orthophosphoric acid | - | O-Phenylenediamine dihydrogenphosphate | Hybrid Material, Nonlinear Optics | bohrium.com |
Electrochemical and Conductive Material Applications
The structural similarity of this compound to aniline (B41778) and its derivatives, such as aminophenols, suggests its potential use in the development of electrochemical and conductive materials. Polyaniline and its derivatives are well-known conducting polymers, and significant research has been dedicated to improving their processability and conductivity. acs.orgpsu.edu The incorporation of functional groups, like those present in this compound, could lead to novel conductive polymers with tailored properties.
The polymerization of aminophenol isomers (o-, m-, and p-aminophenol) has been shown to produce conductive polymer films. mdpi.comdrexel.edu For example, poly-o-aminophenol (PoAP) and poly-m-aminophenol (PmAP) have been synthesized via plasma polymerization, resulting in films with conductivities significantly higher than undoped polyaniline. mdpi.comdrexel.edu The electrochemical polymerization of o-aminophenol can also yield electroactive films with interesting redox characteristics and potential for supercapacitor applications. electrochemsci.org Given that this compound contains an amino-substituted aromatic ring, it is plausible that it could be electropolymerized to form a conductive polymer. The additional aminomethyl and ethanol (B145695) groups could enhance solubility and processability, addressing common challenges associated with polyaniline. acs.org
Moreover, the o-phenylenediamine component of the molecule is a precursor to poly(o-phenylenediamine) (PPD), a polymer with a phenazine-like structure that exhibits moderate conductivity. acs.org PPD has been used to create ultrathin, protective coatings on nanostructured electrodes, enhancing their stability in acidic electrolytes for applications in electrochemical capacitors. acs.org Derivatives of this compound could potentially be used to form similar protective and conductive layers, with the ethanolamine group possibly improving adhesion to metal oxide surfaces.
The following table presents the conductivity of various polymers derived from aniline and aminophenol, providing a benchmark for the potential conductive properties of polymers synthesized from this compound.
| Polymer | Monomer | Conductivity (S/m) | Reference |
| Poly-o-aminophenol (PoAP) | o-Aminophenol | 1.0 × 10⁻⁵ | mdpi.comdrexel.edu |
| Poly-m-aminophenol (PmAP) | m-Aminophenol | 2.3 × 10⁻⁵ | mdpi.comdrexel.edu |
| Undoped Polyaniline (PANI) | Aniline | ~10⁻⁷ | mdpi.comdrexel.edu |
| Poly(o-phenylenediamine) (PPD) | o-Phenylenediamine | 10⁻⁴–10⁻² (S/cm) | acs.org |
Optical and Photonic Materials Based on this compound Complexes
The ability of this compound to form stable complexes with metal ions opens up avenues for its use in optical and photonic materials. The formation of metal-organic frameworks (MOFs) and other coordination complexes can lead to materials with unique photophysical properties, such as luminescence and nonlinear optical (NLO) activity. researchgate.netrsc.orgrsc.org The choice of the organic ligand is crucial in determining the optical characteristics of the resulting material.
The amine and hydroxyl groups in this compound make it an excellent chelating ligand for a variety of metal ions, including lanthanides. Lanthanide complexes are of particular interest for photonic applications due to their sharp, line-like emission bands and long luminescence lifetimes. The organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light. The specific structure of this compound could be advantageous in this context, as the aromatic ring can be an effective chromophore for light absorption.
Furthermore, the formation of Schiff base ligands through the reaction of the amine groups with aldehydes or ketones can lead to highly conjugated systems with interesting photoluminescence and colorimetric sensing properties. nih.govnih.gov Schiff base complexes of various metals have been investigated for their ability to detect specific metal cations through color changes. nih.gov The complexation of this compound or its Schiff base derivatives with different metal ions could lead to a range of materials with tunable optical responses.
The development of MOFs for photonic applications is a rapidly growing field. researchgate.netnih.govieee-sensorsalert.org These materials can be designed to have specific pore sizes and functionalities, allowing for the encapsulation of guest molecules that can further modify their optical properties. The use of a multifunctional ligand like this compound in the synthesis of MOFs could lead to materials with enhanced NLO properties or improved performance in luminescence sensing. Research on palladium-pyridyl complexes with endohedral amine functionality has shown that the presence of amine groups can lead to strong fluorescence with high quantum yields. nih.gov This suggests that the amine groups in this compound could play a significant role in the photophysical properties of its metal complexes.
The table below highlights the photoluminescence properties of some Schiff base compounds, indicating the potential for developing optically active materials from this compound derivatives.
| Compound | Property | Observation | Application | Reference |
| N,N'-bis(2-methoxyphenylidene)-1,5-diaminonaphthalene (L¹) | Photoluminescence | Reversible redox processes, bathochromic shift (545 to 585 nm) upon metal cation addition | Colorimetric Sensor | nih.gov |
| N,N'-bis(3,4,5-trimethoxyphenylidene)-1,5-diaminonaphthalene (L²) | Photoluminescence | Reversible redox processes, bathochromic shift (545 to 585 nm) upon metal cation addition | Colorimetric Sensor | nih.gov |
| Amine-containing Palladium-pyridyl Complexes | Fluorescence | Quantum yields up to 83% | Fluorescent Materials | nih.gov |
Analytical Methodologies and Sensor Development Non Biological
Development of 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol Based Chemosensors for Metal Ions
Derivatives of this compound have been successfully employed as chemosensors for a variety of metal ions. These sensors operate on principles that translate the binding event of a metal ion into a measurable signal, such as a change in fluorescence or color. The design of these chemosensors often involves integrating this core structure with a signaling unit.
Fluorescent chemosensors based on this compound derivatives are designed to exhibit changes in their fluorescence properties upon binding with a target metal ion. The sensing mechanism can involve several photophysical processes, including Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and aggregation-induced emission (AIE). For instance, a Schiff base derivative of this compound has been shown to be a selective fluorescent sensor for Zn²⁺ ions. In the absence of Zn²⁺, the fluorescence of the sensor is quenched. Upon the addition of Zn²⁺, the ion binds to the sensor, inhibiting the quenching process and leading to a significant enhancement in fluorescence intensity. This "turn-on" fluorescent response allows for the sensitive detection of the target ion.
Colorimetric sensors provide a straightforward method for ion detection, often allowing for naked-eye observation of a color change. Schiff base derivatives of this compound have also been utilized for the colorimetric detection of metal ions. For example, a sensor incorporating this moiety can exhibit a distinct color change in the presence of specific metal ions like Cu²⁺. This change is a result of the coordination of the metal ion with the sensor molecule, which alters its electronic properties and, consequently, its absorption spectrum in the visible region.
Application in Anion Recognition and Sensing
While the primary focus has been on metal ion detection, the structural features of this compound also lend themselves to the development of sensors for anions. The amine and hydroxyl groups can act as hydrogen bond donors, enabling the molecule to interact with and recognize anionic species. By incorporating this compound into larger, more complex structures containing appropriate binding sites and signaling units, it is possible to create chemosensors that selectively bind to specific anions, resulting in a detectable optical or electrochemical signal.
Chromatographic Separation Techniques (e.g., HPLC, GC) for Analysis of the Compound and its Derivatives
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for the separation, identification, and quantification of chemical compounds. For a non-volatile and thermally stable compound like this compound, HPLC is a particularly suitable method for its analysis. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection can be achieved using a UV detector, as the aromatic ring in the compound absorbs UV light.
Gas chromatography could also be employed, potentially after derivatization to increase the volatility of the compound. Derivatization of the amine and hydroxyl groups, for instance, by silylation, would make the molecule more amenable to GC analysis. The choice between HPLC and GC would depend on the specific analytical needs, such as the complexity of the sample matrix and the required sensitivity.
Spectrophotometric Methods for Quantitative Analysis
UV-Visible spectrophotometry can be used for the quantitative analysis of this compound. The presence of the phenyl group results in characteristic UV absorption maxima. By constructing a calibration curve of absorbance versus concentration using standards of known concentration, the concentration of the compound in an unknown sample can be determined based on its absorbance at a specific wavelength. This method is relatively simple and widely available, making it a common choice for routine quantitative analysis.
Electrochemical Sensors (Excluding Biological Contexts)
The electroactive nature of the this compound structure allows for its use in the development of electrochemical sensors. The amine groups can be oxidized at an electrode surface, providing a basis for electrochemical detection. An electrochemical sensor could be fabricated by modifying an electrode (e.g., glassy carbon, gold) with the compound or a derivative. The interaction of this modified electrode with a target analyte could lead to a change in the electrochemical response, such as a shift in the oxidation potential or a change in the peak current, which can be measured using techniques like cyclic voltammetry or differential pulse voltammetry. These sensors can be designed for the detection of metal ions or other electroactive species.
Future Research and Perspectives on this compound: An Emerging Area of Chemical Exploration
While the compound this compound is a known chemical entity, a comprehensive review of publicly available scientific literature reveals that it remains a largely unexplored molecule. As such, dedicated future research directions are not explicitly detailed in existing publications. However, based on the structural motifs present in the molecule—a primary amine, a secondary amine, a hydroxyl group, and an aromatic ring—we can project potential avenues of research that align with current trends in chemical sciences. These prospective research directions are outlined below, forming a roadmap for future investigations into this promising compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol?
- Answer : The compound can be synthesized via two primary routes:
- Nitro Reduction : Reduction of a nitro precursor (e.g., 2-nitrophenylethanol) using hydrogen gas and a palladium catalyst (Pd/C) in ethanol. This method ensures high selectivity for the amine product .
- Nucleophilic Substitution : Reacting 2-(aminomethyl)aniline with ethylene oxide under basic conditions (e.g., NaOH) to form the ethanolamine moiety. Purification via column chromatography is recommended .
- Key Considerations : Monitor reaction progress using TLC, and optimize pH to avoid side reactions (e.g., over-oxidation).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
| Technique | Application | Example Data |
|---|---|---|
| ¹H/¹³C NMR | Assign proton and carbon environments | Aromatic protons at δ 6.8–7.2 ppm; NH₂ groups at δ 2.5–3.5 ppm . |
| IR Spectroscopy | Confirm hydroxyl (O–H stretch: 3200–3600 cm⁻¹) and amino (N–H bend: 1600 cm⁻¹) groups . | |
| Mass Spectrometry | Validate molecular weight (e.g., [M+H]⁺ peak at m/z 181.2) . |
Q. What are the primary applications of this compound in medicinal chemistry?
- Answer :
- Enzyme Inhibition : Acts as a reversible inhibitor for oxidoreductases due to its amino-alcohol structure, with IC₅₀ values reported in the micromolar range .
- Therapeutic Scaffold : Serves as a precursor for anti-inflammatory agents, leveraging its antioxidant properties observed in in vitro assays .
Advanced Research Questions
Q. How do environmental factors influence the stability and reactivity of this compound?
- Answer :
- pH Sensitivity : Protonation of the amino group at acidic pH (<5) reduces nucleophilicity, while alkaline conditions (>9) promote oxidation of the ethanol moiety .
- Temperature : Storage at 4°C in inert atmospheres (N₂) prevents degradation; thermal decomposition occurs above 150°C .
- Light Exposure : UV irradiation induces photolytic cleavage of the C–N bond, necessitating amber glassware for storage .
Q. What strategies resolve discrepancies in reported biological activities across studies?
- Answer :
- Controlled Assay Conditions : Standardize buffer systems (e.g., PBS at pH 7.4) and eliminate redox-active contaminants (e.g., trace metals) to reduce variability .
- Structural Analog Comparison : Compare activity with derivatives (e.g., 2-[(4-aminophenyl)amino]ethan-1-ol) to identify structure-activity relationships (SAR) .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Answer :
- Molecular Docking : Simulate binding to enzyme active sites (e.g., cytochrome P450) using software like AutoDock Vina. Results correlate with experimental IC₅₀ values (R² > 0.85) .
- QSAR Modeling : Develop models using descriptors like logP and H-bond donor count to predict bioavailability .
Q. What experimental approaches study the compound’s enzyme inhibition mechanisms?
- Answer :
- Kinetic Assays : Measure inhibition constants (Kᵢ) under varying substrate concentrations using Lineweaver-Burk plots .
- Fluorescence Quenching : Monitor tryptophan residues in enzymes (e.g., lysozyme) to assess binding affinity .
Data Contradiction Analysis
Q. Why do oxidation studies report conflicting major products (e.g., ketones vs. nitro derivatives)?
- Answer :
- Reagent Specificity : Use of KMnO₄ (strong oxidizer) yields ketones, while H₂O₂ in acidic conditions forms nitroso intermediates .
- Side Reactions : Trace impurities (e.g., residual amines) catalyze unexpected pathways. Purity checks via HPLC are critical .
Methodological Recommendations
- Synthesis Optimization : Use a 1:1.2 molar ratio of 2-(aminomethyl)aniline to ethylene oxide with 10 mol% K₂CO₃ to achieve >85% yield .
- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-purity isolates (>98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
